(-)-Limonene

Catalog No.
S533359
CAS No.
5989-54-8
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Limonene

CAS Number

5989-54-8

Product Name

(-)-Limonene

IUPAC Name

(4S)-1-methyl-4-prop-1-en-2-ylcyclohexene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m1/s1

InChI Key

XMGQYMWWDOXHJM-SNVBAGLBSA-N

SMILES

CC1=CCC(CC1)C(=C)C

Solubility

0.0138 mg/mL at 25 °C

Synonyms

(+)-(R)-4-isopropenyl-1-methylcyclohexene, (+)-limonene, (-)-limonene, (4R)-1-methyl-4-(1-methylethenyl)cyclohexene, (4S)-1-methyl-4-isopropenylcyclohex-1-ene, (D)-limonene, (R)-(+)-limonene, (R)-4-isopropenyl-1-methylcyclohexene, 1-methyl-4-(1-methylethenyl)cyclohexene, 4 Mentha 1,8 diene, 4-mentha-1,8-diene, AISA 5203-L (+)limonene, cyclohexene, 1-methyl-4-(1-methylethenyl)-, (4R)-, d Limonene, d-limonene, dipentene, limonene, limonene, (+)-, limonene, (+-)-, limonene, (+-)-isomer, limonene, (R)-isomer, limonene, (S)-isomer

Canonical SMILES

CC1=CCC(CC1)C(=C)C

Isomeric SMILES

CC1=CC[C@H](CC1)C(=C)C

Description

The exact mass of the compound (-)-Limonene is 136.1252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes. It belongs to the ontological category of limonene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Anticancer Properties

Studies have explored the possibility that (-)-limonene might play a role in cancer prevention or treatment. Research on rodents suggests it may inhibit the growth of tumors by reducing inflammation and oxidative stress []. However, these are preliminary findings, and more human studies are needed to confirm these effects [].

Antimicrobial Activity

Research suggests that (-)-Limonene exhibits antimicrobial properties against a broad spectrum of bacteria and fungi []. This quality could be useful in developing new strategies for food preservation or antimicrobial coatings.

Gastrointestinal Applications

Studies have investigated the potential of (-)-Limonene to aid digestion and address gastrointestinal issues. It has been shown to possess gastric acid-neutralizing properties and may support normal esophageal function [].

(-)-Limonene, also known as (S)-limonene or L-limonene, is a chiral cyclic monoterpene with the molecular formula C₁₀H₁₆. It is predominantly found in the peels of citrus fruits and exhibits a characteristic citrus aroma. This compound exists in two enantiomeric forms: (R)-limonene, which has a sweet orange scent, and (S)-limonene, which has a piney fragrance. The enantiomers differ in their spatial arrangement around a single carbon atom, making them mirror images of each other .

Limonene is a colorless liquid at room temperature and is known for its volatility and low solubility in water, being more soluble in organic solvents. Its nonpolar nature contributes to its use in various applications, including food flavorings and industrial solvents .

  • Antioxidant activity: Studies suggest that (-)-limonene might act as an antioxidant by scavenging free radicals in the body, potentially reducing oxidative stress and inflammation [].
  • Anticancer properties: In animal studies, (-)-limonene has shown promise in inhibiting the growth and spread of certain cancer cells []. The exact mechanism is unclear, but it might involve inducing cancer cell death or interfering with their metabolism [].

Generally, (-)-limonene is considered safe for consumption in small amounts found in citrus fruits []. However, concentrated forms can cause skin irritation and allergic reactions in some individuals [].

  • Skin irritation: Direct contact with concentrated (-)-limonene can cause skin irritation, redness, and itching [].
  • Eye irritation: Exposure to vapors can irritate the eyes [].
  • Respiratory irritation: Inhalation of high concentrations of (-)-limonene vapors may irritate the respiratory tract [].
Due to its double bonds and cyclic structure. Key reactions include:

  • Ozonolysis: Limonene reacts with ozone to form various aldehydes and ketones, contributing to the formation of secondary organic aerosols in the atmosphere .
  • Hydroxylation: The addition of hydroxyl groups can occur through reactions with hydroxyl radicals, leading to the formation of alcohols and other oxygenated compounds .
  • Cyclopropanation: Limonene can react with diazo compounds to form cyclopropyl derivatives, which are useful intermediates in organic synthesis .

(-)-Limonene exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that limonene possesses antimicrobial effects against bacteria and fungi, making it valuable in food preservation and as a natural disinfectant .
  • Anti-inflammatory Effects: Research indicates that limonene may reduce inflammation, potentially benefiting conditions like arthritis .
  • Antioxidant Activity: Limonene has been recognized for its ability to scavenge free radicals, contributing to its potential health benefits .

Limonene can be synthesized through several methods:

  • Extraction from Citrus Peels: The most common method involves steam distillation or cold pressing of citrus peels, where limonene is extracted as a major component of essential oils .
  • Biosynthesis: Microbial fermentation processes have been developed to produce limonene using engineered strains of Escherichia coli, which can convert glucose into limonene through metabolic pathways .
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving isoprene derivatives and other precursors .

(-)-Limonene has diverse applications across multiple industries:

  • Food Industry: Used as a flavoring agent due to its pleasant citrus aroma.
  • Cosmetics and Personal Care: Incorporated into fragrances and skin care products for its scent and potential skin benefits .
  • Cleaning Products: Utilized as a solvent in industrial cleaners due to its grease-cutting properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses, including anti-cancer properties due to its biological activities .

Research on (-)-limonene's interactions includes:

  • Allergy Studies: Investigations have shown that oxidation products of limonene can cause allergic reactions in sensitive individuals, highlighting the need for caution in products containing limonene .
  • Environmental Interactions: Studies indicate that limonene contributes to ozone formation when released into the atmosphere, raising concerns about air quality in urban settings .

Several compounds share structural similarities with (-)-limonene. Here are some notable examples:

CompoundStructure TypeSourceUnique Features
(+)-LimoneneMonoterpeneCitrus fruitsSweet orange scent
MyrceneMonoterpeneHops, bay leavesKnown for its role in beer flavoring
PineneMonoterpenePine treesDistinctive pine aroma
GeraniolMonoterpenoidCitronella oilFloral scent; used in perfumes

(-)-Limonene's uniqueness lies in its specific chirality and the resultant distinct aroma profile compared to other monoterpenes. Its widespread use in food flavoring and cleaning products also sets it apart from similar compounds that may not have such applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless liquid; lemon-like odor; [CHEMINFO]
Liquid

XLogP3

3.4

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

176.0 °C

Flash Point

48 °C

Heavy Atom Count

10

LogP

4.57 (LogP)
4.38

Appearance

Solid powder

Melting Point

-74.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

47MAJ1Y2NE

GHS Hazard Statements

Aggregated GHS information provided by 2014 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (81.43%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (99.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (98.16%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.44 [mmHg]

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

5989-54-8

Metabolism Metabolites

(-)-limonene has known human metabolites that include Perillyl alcohol and Carveol.

Wikipedia

(-)-limonene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

General Manufacturing Information

Cyclohexene, 1-methyl-4-(1-methylethenyl)-, (4S)-: ACTIVE

Dates

Modify: 2023-08-15
1: Hajagos-Tóth J, Hódi Á, Seres AB, Gáspár R. Effects of d- and l-limonene on the pregnant rat myometrium in vitro. Croat Med J. 2015 Oct;56(5):431-8. PubMed PMID: 26526880; PubMed Central PMCID: PMC4655928.
2: Zhang CF, Yang ZL, Luo JB. [Effects of D-limonene and L-limonene on transdermal absorption of ligustrazine hydrochloride]. Yao Xue Xue Bao. 2006 Aug;41(8):772-7. Chinese. PubMed PMID: 17039786.
3: Kristiansen E, Madsen C. Induction of protein droplet (alpha 2 mu-globulin) nephropathy in male rats after short-term dosage with 1,8-cineole and l-limonene. Toxicol Lett. 1995 Oct;80(1-3):147-52. PubMed PMID: 7482582.
4: Chung IM, Seo SH, Kang EY, Park WH, Moon HI. Larvicidal effects of the major essential oil of Pittosporum tobira against Aedes aegypti (L.). J Enzyme Inhib Med Chem. 2010 Jun;25(3):391-3. doi: 10.3109/14756360903185952. Retraction in: J Enzyme Inhib Med Chem. 2012 Oct;27(5):758. PubMed PMID: 19874194.
5: Maruyama T, Ito M, Kiuchi F, Honda G. Molecular cloning, functional expression and characterization of d-limonene synthase from Schizonepeta tenuifolia. Biol Pharm Bull. 2001 Apr;24(4):373-7. PubMed PMID: 11305598.
6: Deweer C, Yaguiyan A, Muchembled J, Sahmer K, Dermont C, Halama P. In vitro evaluation of dill seed essential oil antifungal activities to control Zymoseptoria tritici. Commun Agric Appl Biol Sci. 2013;78(3):489-95. PubMed PMID: 25151824.
7: Chen J, Lu M, Jing Y, Dong J. The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells. Bioorg Med Chem. 2006 Oct 1;14(19):6539-47. Epub 2006 Jun 27. PubMed PMID: 16806947.
8: Foti C, Zambonin CG, Conserva A, Casulli C, D'Accolti L, Angelini G. Occupational contact dermatitis to a limonene-based solvent in a histopathology technician. Contact Dermatitis. 2007 Feb;56(2):109-12. PubMed PMID: 17244081.
9: Maruyama T, Saeki D, Ito M, Honda G. Molecular cloning, functional expression and characterization of d-limonene synthase from Agastache rugosa. Biol Pharm Bull. 2002 May;25(5):661-5. PubMed PMID: 12033511.
10: Cal K, Janicki S, Sznitowska M. In vitro studies on penetration of terpenes from matrix-type transdermal systems through human skin. Int J Pharm. 2001 Aug 14;224(1-2):81-8. PubMed PMID: 11472817.
11: Zhang CF, Yang ZL, Luo JB. Effects of enantiomer and isomer permeation enhancers on transdermal delivery of ligustrazine hydrochloride. Pharm Dev Technol. 2006;11(4):417-24. PubMed PMID: 17101512.
12: Şanli A, Karadoğan T. GEOGRAPHICAL IMPACT ON ESSENTIAL OIL COMPOSITION OF ENDEMIC KUNDMANNIA ANATOLICA HUB.-MOR. (APIACEAE). Afr J Tradit Complement Altern Med. 2016 Nov 23;14(1):131-137. doi: 10.21010/ajtcam.v14i1.14. eCollection 2017. PubMed PMID: 28480390; PubMed Central PMCID: PMC5411863.
13: Kumar P, Singh SK, Mishra DN, Girotra P. Enhancement of ketorolac tromethamine permeability through rat skin using penetration enhancers: An ex-vivo study. Int J Pharm Investig. 2015 Jul-Sep;5(3):142-6. doi: 10.4103/2230-973X.160850. PubMed PMID: 26258055; PubMed Central PMCID: PMC4522863.
14: Jitviriyanon S, Phanthong P, Lomarat P, Bunyapraphatsara N, Porntrakulpipat S, Paraksa N. In vitro study of anti-coccidial activity of essential oils from indigenous plants against Eimeria tenella. Vet Parasitol. 2016 Sep 15;228:96-102. doi: 10.1016/j.vetpar.2016.08.020. Epub 2016 Aug 28. PubMed PMID: 27692340.
15: Kim MJ, Yang KW, Kim SS, Park SM, Park KJ, Kim KS, Choi YH, Cho KK, Hyun CG. Chemical composition and anti-inflammation activity of essential oils from Citrus unshiu flower. Nat Prod Commun. 2014 May;9(5):727-30. PubMed PMID: 25026734.
16: van Beilen JB, Holtackers R, Lüscher D, Bauer U, Witholt B, Duetz WA. Biocatalytic production of perillyl alcohol from limonene by using a novel Mycobacterium sp. cytochrome P450 alkane hydroxylase expressed in Pseudomonas putida. Appl Environ Microbiol. 2005 Apr;71(4):1737-44. PubMed PMID: 15811996; PubMed Central PMCID: PMC1082528.
17: Surratt JD, Gómez-González Y, Chan AW, Vermeylen R, Shahgholi M, Kleindienst TE, Edney EO, Offenberg JH, Lewandowski M, Jaoui M, Maenhaut W, Claeys M, Flagan RC, Seinfeld JH. Organosulfate formation in biogenic secondary organic aerosol. J Phys Chem A. 2008 Sep 11;112(36):8345-78. doi: 10.1021/jp802310p. Epub 2008 Aug 19. PubMed PMID: 18710205.
18: Kim MJ, Yang KW, Kim SS, Park SM, Park KJ, Kim KS, Choi YH, Cho KK, Lee NH, Hyun CG. Chemical composition and anti-inflammatory effects of essential oil from Hallabong flower. EXCLI J. 2013 Nov 7;12:933-42. eCollection 2013. PubMed PMID: 27366141; PubMed Central PMCID: PMC4928015.
19: Clarin T, Sandhu S, Apfelbach R. Odor detection and odor discrimination in subadult and adult rats for two enantiomeric odorants supported by c-fos data. Behav Brain Res. 2010 Jan 20;206(2):229-35. doi: 10.1016/j.bbr.2009.09.022. Epub 2009 Sep 17. PubMed PMID: 19766144.
20: Mohamad RH, El-Bastawesy AM, Abdel-Monem MG, Noor AM, Al-Mehdar HA, Sharawy SM, El-Merzabani MM. Antioxidant and anticarcinogenic effects of methanolic extract and volatile oil of fennel seeds (Foeniculum vulgare). J Med Food. 2011 Sep;14(9):986-1001. doi: 10.1089/jmf.2008.0255. Epub 2011 Aug 3. PubMed PMID: 21812646.

Explore Compound Types